6''-O-Acetylgenistin

Übersicht

Beschreibung

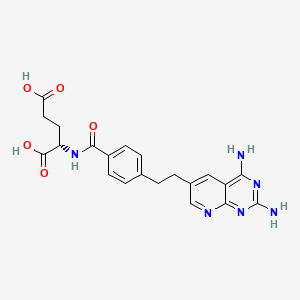

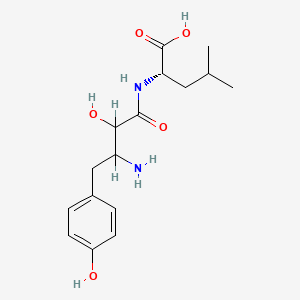

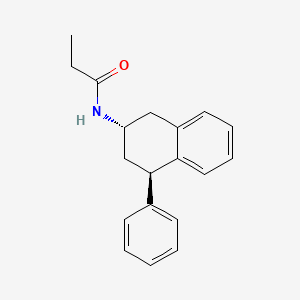

6’'-O-Acetylgenistin is an isoflavone glycoside isolated from soybeans . It significantly inhibits lipid peroxidation in rat liver microsome with an IC50 of 10.6 μM .

Synthesis Analysis

Among soy isoflavones combined to the acetylglucose group (as 6’'-O-acetyl-7-O-β-d-glucoside), acetyldaidzin and acetylgenistin were first reported in 1979 and 1980, respectively .Molecular Structure Analysis

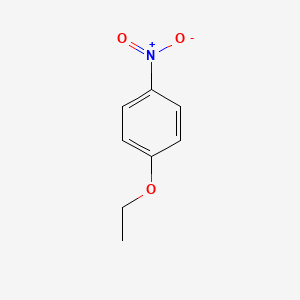

The molecular formula of 6’'-O-Acetylgenistin is C23H22O11 . The exact mass is 474.12 and the molecular weight is 474.410 .Chemical Reactions Analysis

6’'-O-Acetylgenistin exhibits an inhibitory effect against lipid peroxidation in rat liver microsome .Wissenschaftliche Forschungsanwendungen

Cancer Prevention and Treatment

6’'-O-Acetylgenistin: , as an isoflavone glycoside, has been studied for its potential in cancer prevention and treatment. Isoflavones are known to lower the incidence of steroid hormone-dependent cancers such as breast, prostate, and colon cancer . The compound’s ability to inhibit lipid peroxidation, which is a process that can lead to cellular damage and cancer progression, makes it a subject of interest in oncological research .

Cardiovascular Health

Research suggests that isoflavones like 6’'-O-Acetylgenistin may benefit cardiovascular health. They are associated with a reduced risk of heart disease and can help in the management of blood pressure levels. The antioxidative properties of 6’'-O-Acetylgenistin contribute to the protection against oxidative stress, which is a risk factor for cardiovascular diseases .

Neurodegenerative Disorders

The antioxidative effects of 6’'-O-Acetylgenistin also extend to neuroprotection. It is being explored for its potential to prevent or slow the progression of neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease by combating oxidative stress in neural tissues .

Menopause Symptom Management

6’'-O-Acetylgenistin: exhibits weak estrogen activity, which may be beneficial in managing symptoms associated with menopause. Isoflavones are often studied for their role in alleviating hot flashes and other hormonal fluctuations during menopause .

Bone Health

The compound’s estrogen-like activity suggests it could play a role in maintaining bone density and preventing osteoporosis, particularly in postmenopausal women. The ability to mimic estrogen allows it to potentially influence bone metabolism positively .

Metabolic Disorders

Studies have indicated that isoflavones like 6’'-O-Acetylgenistin may have a role in the prevention and treatment of metabolic disorders. This includes the regulation of glucose and lipid metabolism, which is crucial in conditions like diabetes and obesity .

Food Science and Biotechnology

In the field of food science, 6’'-O-Acetylgenistin is of interest due to its presence in soybeans and soy-derived products. Its analysis is important for understanding the nutritional and functional properties of foods that contain soy isoflavones .

Spectroscopic Analysis in Food Chemistry

The structural identification of 6’'-O-Acetylgenistin through spectroscopic methods like liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy is crucial in food chemistry. It helps in the qualitative and quantitative analysis of isoflavones in food products .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O11/c1-10(24)31-9-17-20(28)21(29)22(30)23(34-17)33-13-6-15(26)18-16(7-13)32-8-14(19(18)27)11-2-4-12(25)5-3-11/h2-8,17,20-23,25-26,28-30H,9H2,1H3/t17-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWGBJJLEDQBKS-LDBVRRDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10994345 | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6''-O-Acetylgenistin | |

CAS RN |

73566-30-0 | |

| Record name | 6′′-O-Acetylgenistin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73566-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6'-O-Acetylgenistin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073566300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6''-O-ACETYLGENISTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TM9DKF05SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6''-O-acetylgenistin in soybean products?

A1: 6''-O-acetylgenistin is an isoflavone derivative found in soybeans and soy-based products. While not as prevalent as other isoflavones like malonyl glycosides, research indicates that 6''-O-acetylgenistin levels increase during processes like soybean toasting []. This suggests that processing methods can significantly influence the levels of specific isoflavone derivatives in soy foods.

Q2: Can you elaborate on the analytical techniques employed to identify and quantify 6''-O-acetylgenistin in soybean samples?

A2: High-performance liquid chromatography coupled with electrospray ionization multi-stage tandem mass spectrometry (HPLC-ESI-MSn) has been successfully utilized to analyze and identify 6''-O-acetylgenistin in soybean meal extracts []. This sophisticated method provides accurate molecular ion peaks and multistage fragment ion information, enabling precise identification and quantification of this specific isoflavone derivative. Other techniques, such as those using diode array detection (DAD) and specific columns like Zorbax SB-C18, have been established for rapid quantification of 6''-O-acetylgenistin and other isoflavones in soybean seeds and processed products [].

Q3: Research suggests a correlation between 6''-O-acetylgenistin and specific physiological activities. Could you expand on these findings?

A3: Studies have shown a strong correlation between 6''-O-acetylgenistin and physiological activities such as antioxidant capacity (measured through ABTS and DPPH assays), estrogenic activity, and the regulation of specific proteins like ER alpha, UCP-1, and NO []. This suggests that 6''-O-acetylgenistin might contribute to the health benefits attributed to soybean consumption, particularly in areas like antioxidant defense and hormonal balance.

Q4: Given the potential bioactivity of 6''-O-acetylgenistin, has its application in drug discovery been explored?

A4: Emerging research suggests 6''-O-acetylgenistin might hold promise as a potential therapeutic agent, particularly for dengue fever. Computational studies employing virtual screening, molecular docking, and molecular dynamics simulations have identified 6''-O-acetylgenistin as a potential inhibitor of the dengue virus NS5 methyltransferase, a crucial enzyme for viral replication []. Further research is necessary to validate these in silico findings and explore its potential therapeutic application in vivo.

Q5: How does the structure of 6''-O-acetylgenistin compare to other isoflavones, and what is its significance?

A5: 6''-O-acetylgenistin is structurally similar to other isoflavone glucosides, but with a distinguishing acetyl group at the 6'' position of the glucose moiety. This structural variation likely influences its specific interactions with biological targets and could contribute to its distinct bioactivity compared to other isoflavones.

Q6: What are the implications of 6''-O-acetylgenistin's stability during food processing?

A6: Understanding the stability of 6''-O-acetylgenistin during food processing is crucial as it directly impacts the final isoflavone profile and potential bioactivity of soybean products. Studies have shown that encapsulation techniques, like spray drying using specific wall materials like β-cyclodextrin, can significantly enhance the stability of 6''-O-acetylgenistin, preserving its content during storage and potentially increasing its bioavailability [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)